Dansyl-L-alanine Piperidinium Salt
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Overview
Description
Dansyl-L-alanine Piperidinium Salt is a chemical compound with the molecular formula C15H18N2O4S.C5H11N and a molecular weight of 407.53 . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dansyl-L-alanine Piperidinium Salt is typically synthesized through the derivatization of amino acids using dansyl chloride . The process involves the reaction of L-alanine with dansyl chloride in the presence of a base, followed by the addition of piperidine to form the piperidinium salt . The reaction conditions often include the use of organic solvents such as methanol or acetonitrile and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product, which is typically greater than 98% .
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-alanine Piperidinium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium tetrahydroborate.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium tetrahydroborate, Raney-Nickel.
Solvents: Methanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Dansyl-L-alanine Piperidinium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dansyl-L-alanine Piperidinium Salt involves its ability to act as a fluorescent probe. The dansyl group in the compound can absorb light and emit fluorescence, making it useful for detecting and quantifying biological molecules . The piperidinium salt enhances the solubility and stability of the compound in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-norvaline Piperidinium Salt: Similar in structure but with a different amino acid component.
Dansylsarcosine Piperidinium Salt: Another derivative with a different amino acid.
Uniqueness
Dansyl-L-alanine Piperidinium Salt is unique due to its specific combination of the dansyl group and L-alanine, which provides distinct fluorescent properties and reactivity compared to other similar compounds .
Properties
CAS No. |
83803-56-9 |
---|---|
Molecular Formula |
C20H29N3O4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoate;piperidin-1-ium |
InChI |
InChI=1S/C15H18N2O4S.C5H11N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;1-2-4-6-5-3-1/h4-10,16H,1-3H3,(H,18,19);6H,1-5H2/t10-;/m0./s1 |
InChI Key |
YCUBRLRZPHPCLI-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CC[NH2+]CC1 |
Canonical SMILES |
CC(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CC[NH2+]CC1 |
Origin of Product |
United States |
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